molecular formula C20H26N2O6 B14381048 N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline CAS No. 88098-09-3

N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline

Cat. No.: B14381048
CAS No.: 88098-09-3
M. Wt: 390.4 g/mol
InChI Key: MXCSVTIFEAAXAA-VFDRBLODSA-N
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Description

N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline is a chemical compound known for its role as an impurity in the synthesis of certain pharmaceuticals, such as enalapril . This compound is characterized by its complex structure, which includes an ethoxy group, a dioxo group, and a phenylbutan moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline typically involves the reaction of specific starting materials under controlled conditions. One common method involves the reaction of (S)-1-ethoxy-1,4-dioxo-4-phenylbutan-2-yl with D-alanine . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure high purity and yield, often accompanied by a Certificate of Analysis to verify the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.

Scientific Research Applications

N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline is unique due to its specific structural configuration and the presence of both ethoxy and dioxo groups. This uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

88098-09-3

Molecular Formula

C20H26N2O6

Molecular Weight

390.4 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[(1-ethoxy-1,4-dioxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H26N2O6/c1-3-28-20(27)15(12-17(23)14-8-5-4-6-9-14)21-13(2)18(24)22-11-7-10-16(22)19(25)26/h4-6,8-9,13,15-16,21H,3,7,10-12H2,1-2H3,(H,25,26)/t13-,15?,16-/m0/s1

InChI Key

MXCSVTIFEAAXAA-VFDRBLODSA-N

Isomeric SMILES

CCOC(=O)C(CC(=O)C1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O

Canonical SMILES

CCOC(=O)C(CC(=O)C1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O

Origin of Product

United States

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